5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of thiazolo-triazole derivatives characterized by fused heterocyclic systems. The molecule features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a hydroxyl group at position 4.
Properties
IUPAC Name |
5-[(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-4-2-3-5-18(17)24)28-12-10-27(11-13-28)16-8-6-15(23)7-9-16/h2-9,19,30H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNCCLGDYWGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolotriazole core, followed by the introduction of the fluorophenyl groups and the piperazine ring. Common reagents used in these reactions include fluorobenzenes, piperazine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Substituent Effects :
- Fluorine vs. Chlorine : Compound 4 (chlorophenyl) and Compound 5 (fluorophenyl) from exhibit isostructural triclinic packing, but fluorinated analogs (e.g., the target compound) may show enhanced electronic interactions due to fluorine’s electronegativity.
- Piperazine vs. Pyrazole : The target compound’s 4-(4-fluorophenyl)piperazine moiety likely enhances solubility and receptor affinity compared to pyrazole-based analogs (e.g., ), which are bulkier and less flexible.
Synthetic Methodology :
- The target compound’s synthesis may parallel methods in , where dimethylformamide (DMF) was used for crystallization, or , which employed hydrazine and sodium hydride for cyclization. Piperazine incorporation likely requires nucleophilic substitution steps.
Crystallographic Trends: Triclinic symmetry (P¯1) is common in isostructural thiazole derivatives , whereas benzothiazole-pyrazole hybrids (e.g., ) adopt monoclinic systems. The target compound’s crystallinity remains unstudied but could align with these trends.
Bioactivity Implications: While the target compound’s bioactivity is unreported, structurally related compounds exhibit antifungal (triazolothiadiazoles ) and neurological activities (benzothiazole-pyrazoles ).
Methodological Commonalities :
- Structural Analysis : Studies in , and relied on SHELXL for refinement and ORTEP for visualization , underscoring standardized protocols for small-molecule crystallography.
- Molecular Docking: Evidence from highlights the use of docking studies (e.g., 14-α-demethylase lanosterol) to predict bioactivity, a approach applicable to the target compound.
Q & A
What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Level: Basic
Answer:
The synthesis involves multi-step reactions:
Core Formation: Cyclization of thiazole-triazole precursors via α-haloketones and thiosemicarbazides under reflux (ethanol, 70–80°C) .
Piperazine Substitution: Nucleophilic aromatic substitution or Mannich reaction to introduce fluorophenyl-piperazine groups (e.g., using 4-(4-fluorophenyl)piperazine, DIPEA, DMF, 60°C) .
Methylthiazole Functionalization: Alkylation or coupling reactions to attach the 2-fluorophenylmethyl group .
Critical Parameters:
- Temperature: Excess heat degrades labile triazole rings.
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
- Catalysts: Use of Pd/C or CuI for cross-coupling steps enhances regioselectivity .
Validation:
- Purity: HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Yield Optimization: DOE (Design of Experiments) to balance reaction time (8–12 hrs) and stoichiometry (1:1.2 molar ratio for piperazine coupling) .
How is the structural integrity of this compound confirmed post-synthesis?
Level: Basic
Answer:
A multi-technique approach is used:
Contradictions:
- Discrepancies in piperazine ring conformation (chair vs. boat) between NMR and X-ray data require 2D NOESY to resolve .
How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. CNS effects)?
Level: Advanced
Answer:
Step 1: Validate assay conditions:
- Cancer Models: Use MTT assay (IC50 = 2–5 μM in HeLa/MCF-7) vs. CNS Models: Radioligand binding (Ki < 100 nM for 5-HT1A/D2 receptors) .
Step 2: Perform orthogonal assays: - Target Profiling: Kinase screening panels (e.g., Eurofins) to identify off-target effects .
- Metabolite Analysis: LC-MS to rule out degradation products .
Step 3: Structural analogs (e.g., replacing 2-fluorophenyl with 3,4-dichloro) can isolate SAR trends .
What strategies optimize in vitro-to-in vivo translation for this compound?
Level: Advanced
Answer:
Pharmacokinetic Optimization:
- Solubility: Nanoformulation (PLGA nanoparticles) improves aqueous solubility (<0.1 mg/mL → 2.5 mg/mL) .
- Metabolic Stability: Liver microsome assays (t1/2 > 60 mins) guide CYP450-resistant modifications (e.g., replacing furan with thiophene) .
In Vivo Validation:
- Dosing: 10 mg/kg (oral) in rodent neuroinflammation models, with plasma LC-MS monitoring .
- BBB Penetration: LogP = 2.8 (optimal) confirmed via PAMPA-BBB assay .
How do substituent variations impact biological activity?
Level: Advanced
Answer:
SAR Table:
Methodology:
- Computational Docking: AutoDock Vina to predict binding to 5-HT1A (ΔG = -9.2 kcal/mol) .
- Free-Wilson Analysis: Quantifies contributions of substituents to logP and pIC50 .
What advanced techniques elucidate the compound’s stability under physiological conditions?
Level: Advanced
Answer:
- Forced Degradation Studies:
- Solid-State Stability:
- TGA/DSC: Melting point (~215°C) and decomposition profile .
- Photostability: ICH Q1B guidelines confirm no degradation under UV light (320–400 nm) .
How can computational models guide the design of derivatives with improved selectivity?
Level: Advanced
Answer:
- QSAR Models:
- Molecular Dynamics:
- Simulations (GROMACS): 100 ns trajectories reveal stable binding to 5-HT1A (RMSD < 2 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
